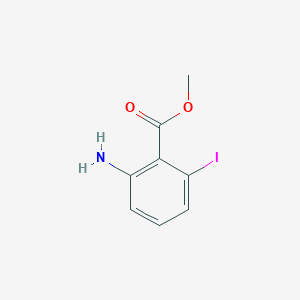

Methyl 2-amino-6-iodobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-6-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLALCEBDEFFUEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147494-20-0 | |

| Record name | methyl 2-amino-6-iodobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 2-amino-6-iodobenzoate CAS number 147494-20-0

An In-Depth Technical Guide to Methyl 2-amino-6-iodobenzoate

This guide provides a comprehensive technical overview of this compound (CAS No. 147494-20-0), a pivotal building block in modern synthetic and medicinal chemistry. We will delve into its fundamental properties, synthesis, and core reactivity, with a focus on its application in the construction of complex heterocyclic scaffolds relevant to drug discovery and materials science. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep, practical understanding of this versatile reagent.

Core Chemical Identity and Properties

This compound is a substituted anthranilate ester. The strategic placement of the amino, iodo, and methyl ester groups on the benzene ring imparts a unique reactivity profile, making it a highly valuable precursor for sophisticated chemical transformations. The iodine atom, in particular, serves as a reactive handle for a multitude of cross-coupling reactions, while the ortho-amino group is perfectly positioned for subsequent intramolecular cyclizations.

Physicochemical and Spectroscopic Data

Precise characterization is the bedrock of reproducible science. The key properties of this compound are summarized below. Researchers should always verify the identity and purity of their materials using standard analytical techniques such as NMR, IR, and Mass Spectrometry before use.

| Property | Value | Source |

| CAS Number | 147494-20-0 | [1] |

| Molecular Formula | C₈H₈INO₂ | [1] |

| Molecular Weight | 277.06 g/mol | [1] |

| MDL Number | MFCD16036889 | [1] |

| Synonyms | Not widely available | N/A |

| Appearance | Varies by supplier; typically a solid | |

| Storage | Store at 2-8°C, in a cool, dark place | [2][3] |

Synthesis and Reactivity: A Gateway to Heterocycles

The true value of this compound lies in its synthetic utility. While its direct synthesis is not extensively detailed in readily available literature, it can be prepared through established methods of aromatic iodination of the corresponding anthranilate precursor. Its primary application, however, is as a starting material for constructing more complex molecules.

The Cornerstone of Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is highly susceptible to oxidative addition by palladium(0) catalysts, initiating a catalytic cycle that can form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This reactivity makes 2-iodoanilines, such as the title compound, indispensable in modern organic synthesis.[4][5]

Benzoxazinones are a class of heterocyclic compounds with a wide range of biological activities, including antibacterial and antifungal properties.[4][6] this compound is an ideal substrate for palladium-catalyzed carbonylative annulation reactions. In this process, the substrate reacts with a coupling partner (e.g., an acid anhydride or aryl iodide) under a carbon monoxide atmosphere.[6][7]

The reaction proceeds through a well-established catalytic cycle, which is a self-validating system of sequential, repeatable steps.

Diagram: Generalized Catalytic Cycle for Palladium-Catalyzed Carbonylative Annulation

Caption: Palladium-catalyzed carbonylative annulation cycle.

Field-Proven Protocol: Synthesis of 2-Alkylbenzoxazinones

This protocol is adapted from a highly efficient heterogeneous palladium-catalyzed carbonylative annulation of 2-iodoanilines with acid anhydrides.[7] The use of a supported catalyst simplifies purification and allows for catalyst recycling, addressing common challenges of palladium contamination in the final product.[4]

-

Reactor Setup: To a dry Schlenk tube under an inert atmosphere, add the 2-iodoaniline substrate (e.g., this compound, 1.0 mmol), the acid anhydride (1.5 mmol), the heterogeneous palladium catalyst (e.g., 2P-MCM-41-PdCl₂, specified mol%), and the solvent (e.g., Toluene, 5 mL).

-

Base Addition: Add the base, N,N-diisopropylethylamine (DiPEA, 2.0 mmol), to the reaction mixture.

-

Carbonylation: Purge the tube with carbon monoxide (CO) gas, and then pressurize the reactor to the desired pressure (e.g., 2-5 bar).[4][7]

-

Reaction: Heat the mixture to the specified temperature (e.g., 100-110 °C) and stir for the required time (typically 12-24 hours).[4][7] Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and vent the CO pressure safely in a fume hood. Filter the reaction mixture to recover the heterogeneous catalyst. The filtrate is then concentrated under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel to yield the desired 2-alkylbenzoxazinone. The recovered catalyst can be washed, dried, and reused for subsequent runs.[7]

The Heck reaction is a powerful tool for forming carbon-carbon bonds between aryl halides and alkenes.[5] 2-Iodoanilines are excellent substrates for this transformation, leading to 2-alkenylanilines, which are valuable precursors for other important heterocycles like indoles and quinolines.[5] A significant advantage is the development of ligand-free protocols, which simplifies the catalytic system and moves it closer to industrial applicability.[5]

Diagram: Experimental Workflow for a Ligand-Free Heck Reaction

Sources

- 1. 147494-20-0|this compound|BLD Pharm [bldpharm.com]

- 2. 6-Amino-2-iodo-3-methylbenzoic acid|BLD Pharm [bldpharm.com]

- 3. biosynth.com [biosynth.com]

- 4. Recyclable Heterogeneous Palladium-Catalyzed Carbonylative Cyclization of 2-Iodoanilines with Aryl Iodides Leading to 2-Arylbenzoxazinones [organic-chemistry.org]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

Methyl 2-amino-6-iodobenzoate synthesis protocol

An In-Depth Technical Guide to the Synthesis of Methyl 2-amino-6-iodobenzoate

Introduction

This compound is a valuable substituted anthranilate derivative that serves as a key building block in synthetic organic chemistry. Its unique substitution pattern, featuring an amine, an ester, and an iodine atom on the aromatic ring, makes it a versatile precursor for the synthesis of complex heterocyclic compounds and pharmacologically active molecules. The strategic placement of the iodine atom at the C6 position, ortho to the amine, allows for its use in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce further molecular complexity. This guide provides a detailed, field-proven protocol for the synthesis of this compound, focusing on the underlying chemical principles, experimental causality, and robust, self-validating methodologies suitable for researchers in drug development and chemical synthesis.

Synthetic Strategy: A Regioselective Approach

The synthesis of this compound presents a significant regiochemical challenge. Direct electrophilic iodination of methyl anthranilate is not a viable strategy because the strongly activating and ortho-, para-directing amino group would favor iodination at the C5 (para) and C3 (ortho) positions.[1] To achieve the desired C6-iodination, a more sophisticated, multi-step approach is required.

The most reliable and regioselective strategy involves a two-stage process:

-

Synthesis of the Precursor Acid: Preparation of 2-amino-6-iodobenzoic acid. This is the key step for establishing the correct substitution pattern. While a Sandmeyer reaction on an appropriately substituted precursor is a possibility, a more modern and highly regioselective method is the Directed ortho-Metalation (DoM) of a protected anthranilic acid.[2][3][4][5]

-

Esterification: Conversion of the synthesized 2-amino-6-iodobenzoic acid to its corresponding methyl ester via Fischer esterification .[6][7]

This guide will detail the protocol based on this robust DoM and esterification workflow.

Part 1: Synthesis of 2-Amino-6-iodobenzoic Acid via Directed ortho-Metalation

The core of this synthesis lies in the use of a Directed Metalating Group (DMG) to force deprotonation at a specific, sterically hindered position. In this case, we will protect the C2-amino group as a pivaloyl amide. This bulky amide group serves two critical functions: it prevents the acidic N-H proton from interfering with the strong base, and it directs the organolithium base to deprotonate the adjacent C6 position.

Mechanism: Directed ortho-Metalation

The reaction proceeds through the following key steps:

-

Protection: The amine of 2-aminobenzoic acid is acylated with pivaloyl chloride to form the bulky amide.

-

Directed Lithiation: The amide acts as a DMG. A strong, hindered base like sec-butyllithium (s-BuLi) coordinates to the carbonyl oxygen of the amide and selectively removes a proton from the adjacent C6 position, forming an aryllithium intermediate.

-

Iodination: The aryllithium species, a potent nucleophile, is quenched with an electrophilic iodine source, such as molecular iodine (I₂), to install the iodine atom regioselectively at the C6 position.

-

Deprotection: The pivaloyl protecting group is removed under harsh basic or acidic conditions to reveal the free amine, yielding the target 2-amino-6-iodobenzoic acid.

Caption: Workflow for the synthesis of 2-amino-6-iodobenzoic acid.

Experimental Protocol: 2-Amino-6-iodobenzoic Acid

Safety Precautions:

-

Organolithium reagents like s-BuLi are pyrophoric and react violently with water. Handle under an inert atmosphere (Nitrogen or Argon) using syringe techniques.[8]

-

Concentrated acids (HCl) and pivaloyl chloride are highly corrosive and toxic. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[9][10][11]

-

Iodine is toxic and can cause stains. Handle with care.

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Aminobenzoic Acid | 137.14 | 5.00 g | 36.46 |

| Pivaloyl Chloride | 120.58 | 5.28 g (5.50 mL) | 43.75 |

| Pyridine | 79.10 | 15 mL | - |

| Diethyl Ether | 74.12 | 100 mL | - |

| sec-Butyllithium (1.4 M in cyclohexane) | 64.06 | 62.5 mL | 87.5 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 200 mL | - |

| Iodine (I₂) | 253.81 | 11.06 g | 43.57 |

| Hydrochloric Acid (conc.) | 36.46 | 50 mL | - |

| Sodium Hydroxide | 40.00 | As needed | - |

Step-by-Step Methodology:

-

Protection of the Amine:

-

To a stirred solution of 2-aminobenzoic acid (5.00 g, 36.46 mmol) in pyridine (15 mL) and diethyl ether (100 mL) in a 250 mL round-bottom flask, add pivaloyl chloride (5.50 mL, 43.75 mmol) dropwise at 0 °C (ice bath).

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into 150 mL of 2 M HCl and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-pivaloyl-2-aminobenzoic acid as a white solid. Verify purity by TLC.

-

-

Directed ortho-Metalation and Iodination:

-

Setup: Assemble a flame-dried 500 mL three-neck flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.

-

Dissolve the N-pivaloyl-2-aminobenzoic acid (assuming quantitative yield from the previous step, ~8.0 g, 36.46 mmol) in 200 mL of anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add sec-butyllithium (1.4 M solution, 62.5 mL, 87.5 mmol, 2.4 equivalents) via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The solution will typically turn deep red or brown.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

In a separate flask, dissolve iodine (11.06 g, 43.57 mmol) in 50 mL of anhydrous THF.

-

Add the iodine solution dropwise to the aryllithium solution at -78 °C. The deep color of the aryllithium should dissipate.

-

Stir for an additional hour at -78 °C, then allow the reaction to slowly warm to room temperature.

-

Quench the reaction by carefully adding 50 mL of a saturated aqueous solution of sodium thiosulfate to consume excess iodine.

-

Acidify the mixture to pH ~2 with 1 M HCl. Extract the product with ethyl acetate (3 x 100 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude N-pivaloyl-2-amino-6-iodobenzoic acid.

-

-

Deprotection:

-

Transfer the crude protected acid to a 250 mL round-bottom flask. Add 50 mL of concentrated HCl.

-

Heat the mixture to reflux (approx. 110 °C) for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath. Carefully neutralize the solution to pH ~7-8 with a concentrated NaOH solution.

-

Re-acidify the solution to pH ~4-5 with glacial acetic acid. The product, 2-amino-6-iodobenzoic acid, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

-

Part 2: Fischer Esterification to this compound

With the key precursor in hand, the final step is a classic Fischer esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. Using a large excess of the alcohol (methanol) as the solvent drives the equilibrium toward the formation of the ester product.[7]

Mechanism: Fischer Esterification

Caption: Mechanism of the acid-catalyzed Fischer esterification.

Experimental Protocol: this compound

Safety Precautions:

-

Methanol is flammable and toxic. Concentrated sulfuric acid is extremely corrosive. Perform all operations in a fume hood and wear appropriate PPE.[9][10]

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Amino-6-iodobenzoic Acid | 263.04 | 5.00 g | 19.01 |

| Methanol | 32.04 | 100 mL | - |

| Sulfuric Acid (conc.) | 98.08 | 2 mL | ~37 |

| Saturated Sodium Bicarbonate Sol. | 84.01 | ~100 mL | - |

| Ethyl Acetate | 88.11 | 150 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | ~10 g | - |

Step-by-Step Methodology:

-

Reaction Setup:

-

In a 250 mL round-bottom flask, suspend 2-amino-6-iodobenzoic acid (5.00 g, 19.01 mmol) in methanol (100 mL).

-

Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (2 mL) with stirring.

-

Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 65-70 °C) for 6-8 hours.

-

Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase), checking for the disappearance of the starting carboxylic acid.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (100 mL) and carefully transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL, or until effervescence ceases), and finally with brine (1 x 50 mL).[7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can yield the pure product.

-

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Standard techniques include:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and substitution pattern.

-

Mass Spectrometry: To determine the molecular weight.

-

Melting Point: To assess purity.

-

FT-IR Spectroscopy: To identify key functional groups (amine N-H, ester C=O).

References

- BenchChem. (2025). Handling and safety precautions for iodine monochloride.

- New Jersey Department of Health. (n.d.). Hazard Summary: Iodine Monochloride.

- Thermo Fisher Scientific. (n.d.).

- Loba Chemie. (n.d.). Iodine Monochloride for Synthesis.

- Oxford Lab Fine Chem. (n.d.).

- Trammell, G. L. (1987). Iodination of Aniline.

- Texium. (2018).

- Brainly.in. (2019). Reaction mechanism of anthranilic acid to o-iodobenzoic acid.

- BenchChem. (2025).

- Scribd. (n.d.).

- University of Central Arkansas. (n.d.).

- ResearchGate. (n.d.). Iodine(III)

- Chegg.com. (2021). Solved Part A: Sandmeyer Reaction: Synthesis of 2-Iodobenzoic Acid.

- ChemicalBook. (n.d.).

- BenchChem. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. texiumchem.com [texiumchem.com]

- 3. brainly.in [brainly.in]

- 4. scribd.com [scribd.com]

- 5. Solved Part A: Sandmeyer Reaction: Synthesis of | Chegg.com [chegg.com]

- 6. Methyl 2-iodobenzoate synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nj.gov [nj.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. samratpharmachem.com [samratpharmachem.com]

- 11. oxfordlabchem.com [oxfordlabchem.com]

Methyl 2-amino-6-iodobenzoate solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of Methyl 2-amino-6-iodobenzoate

Introduction

This compound (CAS No. 147494-20-0) is a halogenated and aminated aromatic ester that serves as a critical building block in modern organic synthesis. Its unique substitution pattern makes it a valuable intermediate for constructing complex molecular architectures, particularly in the development of novel pharmaceutical agents and fine chemicals. An exhaustive understanding of its fundamental physicochemical properties—namely solubility and stability—is not merely academic. For the researcher, it dictates the choice of reaction solvents and purification strategies. For the drug development professional, it is a cornerstone of preformulation studies, directly impacting formulation design, shelf-life prediction, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive, field-proven analysis of the solubility and stability of this compound. Moving beyond a simple recitation of data, we delve into the causality behind its behavior, offering robust experimental protocols that are designed to be self-validating. This document is intended to empower scientists to handle, formulate, and analyze this compound with confidence and technical precision.

Physicochemical Profile

A foundational understanding of a compound's intrinsic properties is essential before exploring its behavior in solution or under stress. The key physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 147494-20-0 | [1] |

| Molecular Formula | C₈H₈INO₂ | [1] |

| Molecular Weight | 277.06 g/mol | [1] |

| Appearance | Solid (Typical) | |

| SMILES | O=C(OC)C1=C(I)C=CC=C1N | [1] |

| Storage | Store at 2-8°C, keep in dark place, inert atmosphere |

Solubility Characteristics

The solubility of an intermediate dictates its reaction kinetics, purification efficiency, and ease of formulation. This compound, possessing both a polar amino group and a nonpolar iodinated benzene ring, exhibits nuanced solubility behavior.

Qualitative and Quantitative Solubility

Based on the behavior of structurally similar compounds like methyl 2-iodobenzoate and various aminobenzoates, a general solubility profile can be predicted and must be confirmed experimentally. The compound is expected to be poorly soluble in water due to the hydrophobic nature of the iodobenzene moiety.[2][3][4] Conversely, it is anticipated to be soluble in a range of common organic solvents.

Table 2: Predicted and Reported Solubility of this compound and Analogs

| Solvent | Predicted Solubility of this compound | Rationale / Analog Data |

| Water | Poorly Soluble / Insoluble | Methyl 2-iodobenzoate is insoluble in water.[3][4] Methyl aminobenzoates are slightly soluble.[5][6] The large, hydrophobic iodine atom is expected to dominate, leading to low aqueous solubility. |

| Methanol / Ethanol | Soluble | The polar amino and ester groups can hydrogen bond with protic solvents. Methyl 2-iodobenzoate is soluble in alcohol.[3][4] |

| Dichloromethane | Soluble | A common solvent for organic compounds of intermediate polarity. Methyl 2-iodobenzoate is soluble in dichloromethane.[7] |

| Diethyl Ether | Soluble | Methyl 2-iodobenzoate is soluble in ether.[3][4][7] |

| Benzene | Soluble | Methyl 2-iodobenzoate is soluble in benzene.[3][4] |

Note: Quantitative solubility data for this compound is not widely published and should be determined experimentally.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining the equilibrium solubility of a compound, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Causality Behind the Protocol:

-

Excess Solid: Ensures that the solution reaches saturation, the fundamental principle of equilibrium solubility.

-

Extended Equilibration (24-48h): Guarantees that the dissolution process has reached a true thermodynamic equilibrium, accounting for potentially slow dissolution kinetics or polymorphic transitions.

-

Temperature Control: Solubility is highly temperature-dependent; maintaining a constant temperature is critical for reproducibility.

-

Filtration: A 0.45 µm filter is used to remove all undissolved solid particles, ensuring that the analyzed sample represents only the solubilized compound. Syringe material (e.g., PTFE) should be chosen to minimize analyte adsorption.

-

HPLC Quantification: Provides the sensitivity and specificity required for accurate concentration measurement against a calibrated standard curve.

Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a series of vials, each containing a known volume (e.g., 2 mL) of the desired solvent.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate for 24 to 48 hours.

-

Sample Extraction: After equilibration, allow the vials to stand for at least 2 hours to let undissolved solids settle.

-

Filtration: Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into an HPLC vial.

-

Dilution: Dilute the filtrate with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the sample by a validated HPLC-UV method (see Section 4.3). Calculate the original concentration in the solvent by accounting for the dilution factor.

Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

Stability Profile

Understanding a compound's stability is critical for defining storage conditions, predicting shelf-life, and identifying potential degradants that may pose safety risks. The stability of this compound is governed by its functional groups: the ester, the aromatic amine, and the carbon-iodine bond.

Chemical Stability and Degradation Pathways

-

Hydrolytic Stability: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions. Acid-catalyzed hydrolysis will yield 2-amino-6-iodobenzoic acid and methanol. Base-mediated hydrolysis (saponification) will yield the corresponding carboxylate salt. The amino group itself is generally stable to hydrolysis but can influence the reactivity of the ester. The stability of amino acids in solution is known to be pH-dependent.[8][9]

-

Oxidative Stability: The aromatic amino group is susceptible to oxidation, which can lead to the formation of colored degradants (nitroso, nitro compounds) or polymerization. Contact with strong oxidizing agents should be avoided.[6][10]

-

Photostability: Aromatic iodo compounds and aromatic amines are known chromophores that can absorb UV light, leading to photodegradation.[11] As outlined in ICH Q1B guidelines, photostability testing is crucial.[12] Studies on the related Methyl 2-aminobenzoate show it undergoes photodegradation, which is accelerated by radical initiators.[13] Degradation may involve deiodination or oxidation of the amino group.

-

Thermal Stability: In the absence of specific TGA/DSC data, thermal stability must be assessed experimentally. Decomposition upon heating is expected, potentially involving decarboxylation, deamination, or other complex fragmentation.[14] Studies on similar aminobenzoic acids provide a framework for what to expect.[15]

Table 3: Summary of Stability and Potential Degradation

| Condition | Potential Degradation Pathway | Primary Degradation Product(s) |

| Acidic pH | Ester Hydrolysis | 2-Amino-6-iodobenzoic acid |

| Basic pH | Ester Hydrolysis (Saponification) | 2-Amino-6-iodobenzoate salt |

| Oxidative (e.g., H₂O₂) | Oxidation of Amino Group | Nitroso, Nitro derivatives, colored polymers |

| Photolytic (UV/Vis Light) | Photodecomposition | Deiodinated species, oxidized species |

| Thermal (Heat) | Thermal Decomposition | Decarboxylation, deamination products |

Predicted Degradation Pathways Diagram

Caption: Predicted major degradation pathways for the compound.

Experimental Protocol: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.

Causality Behind the Protocol:

-

Stress Conditions: The conditions (acid, base, peroxide, heat, light) are chosen based on ICH guidelines to mimic potential storage and handling excursions and to probe the lability of the compound's functional groups.

-

Control Sample: An unstressed sample is crucial to differentiate actual degradation from artifacts of the sample preparation or analysis.

-

Time Points: Multiple time points allow for an understanding of the degradation kinetics.

-

Stability-Indicating Method: The core of the study is the use of an analytical method (typically HPLC) that can separate the intact parent compound from all significant degradation products, ensuring that the assay for the parent drug is not compromised by co-eluting impurities.

Methodology:

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

-

Stress Conditions: For each condition, mix the stock solution with the stressor in separate vials.

-

Acid Hydrolysis: Mix with 0.1 M HCl. Heat at 60 °C.

-

Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature.

-

Oxidation: Mix with 3% H₂O₂. Keep at room temperature.

-

Thermal: Heat the stock solution at 60 °C.

-

Photolytic: Expose the stock solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[12] A dark control sample should be stored alongside.

-

-

Sampling: Withdraw aliquots at initial, 2, 4, 8, and 24-hour time points.

-

Neutralization: For acid and base samples, neutralize the aliquot before analysis.

-

Analysis: Dilute all samples to an appropriate concentration and analyze using a stability-indicating HPLC method.

-

Evaluation: Compare the chromatograms of stressed samples to the control. Assess for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound. Peak purity analysis (e.g., using a Diode Array Detector) should be performed to ensure the parent peak is spectrally pure at all time points.

Analytical Methodologies for Quantification

Accurate quantification is essential for both solubility and stability studies.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is the most common and robust technique for analyzing this compound.[16]

Table 4: Typical Starting Conditions for HPLC Analysis

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol | A gradient elution (e.g., 30% B to 90% B over 15 min) is effective for separating the parent from potential impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection | UV at ~254 nm or 280 nm | The aromatic ring provides strong UV absorbance for sensitive detection. |

| Column Temp. | 30 °C | Maintains consistent retention times and peak shapes. |

| Injection Vol. | 10 µL | Standard volume, can be adjusted based on concentration. |

Other Techniques

-

Gas Chromatography (GC): Suitable if the compound is thermally stable and sufficiently volatile. May require derivatization.[17]

-

Quantitative NMR (qNMR): Can be used as a primary method for determining purity against a certified internal standard without the need for a reference standard of the analyte itself.[17]

Recommended Handling and Storage

Based on the compound's stability profile, the following handling and storage procedures are recommended to maintain its integrity.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended to minimize potential degradation.

-

Light Protection: Protect from light to prevent photolytic decomposition. Use amber vials or store in a dark place.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases to prevent chemical degradation.[6][10]

Conclusion

This compound is an intermediate with a predictable yet sensitive stability and solubility profile. Its low aqueous solubility and good solubility in common organic solvents are defining characteristics for its use in synthesis. The primary stability concerns stem from the potential for hydrolysis of the ester group, oxidation of the amino moiety, and photosensitivity.

The successful use of this compound in research and development hinges on the principles outlined in this guide. Experimental determination of its solubility in specific solvent systems and a thorough forced degradation study are not optional—they are essential steps for ensuring reproducible results, developing robust processes, and guaranteeing the quality and safety of downstream products. By applying the methodologies described herein, scientists can confidently characterize and control the behavior of this compound in their applications.

References

- Google Patents. CN106608823A - Production technology of methyl 2-iodobenzoate.

-

Caloong Chemical. Discovering the Properties and Applications of Methyl 2-Iodobenzoate. (2023-08-21). Available from: [Link]

-

Ammonium Iodide. 2-Iodo Methyl Benzoate CAS # : 610-97-9. Available from: [Link]

-

The Royal Society of Chemistry. Analytical Methods. Available from: [Link]

-

Lanzafame, G. M., et al. Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H₂O₂/UV: Effect of Inorganic Anions and Derived Radicals. (2017-04-12). PubMed. Available from: [Link]

-

Organic Syntheses. Benzothiazole, 2-amino-6-methyl. Available from: [Link]

-

III Analytical Methods. Available from: [Link]

-

ResearchGate. Determination of the content of meptazinol (2-amino-6-methyl) - Benzoate hydrochloride by RP-HPLC. Available from: [Link]

-

European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

-

BioProcess International. Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. (2011-01-01). Available from: [Link]

-

Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. Available from: [Link]

-

Kato, H., et al. Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. (2017). PubMed. Available from: [Link]

-

ResearchGate. Degradation of o-Nitrobenzoate via Anthranilic Acid (o-Aminobenzoate) by Arthrobacter protophormiae: A Plasmid-Encoded New Pathway. Available from: [Link]

-

Semantic Scholar. Thermal stability of amino acids. Available from: [Link]

-

New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Available from: [Link]

-

Ucar, G., et al. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. (2016-07-19). PubMed. Available from: [Link]

-

MDPI. The Effect of Different pH Conditions on Peptides' Separation from the Skipjack Dark Meat Hydrolysate Using Ceramic Ultrafiltration. (2023-09-08). Available from: [Link]

-

National Institutes of Health. Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging. (2019-10-06). Available from: [Link]

-

ResearchGate. (PDF) On the Thermal and Thermodynamic (In)Stability of Methylammonium Lead Halide Perovskites. Available from: [Link]

-

ResearchGate. Effect of pH on Lipid Oxidation and Anthocyanin Stability in Flaxseed Oil‐in‐Water Emulsions With Black Carrot Extract. Available from: [Link]

-

ResearchGate. Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures | Request PDF. Available from: [Link]

-

Carl ROTH. 2-Amino-5-iodobenzoic acid methyl ester, 25 g. Available from: [Link]

Sources

- 1. 147494-20-0|this compound|BLD Pharm [bldpharm.com]

- 2. fishersci.com [fishersci.com]

- 3. 2-Iodo Methyl Benzoate, 2-Iodo Methyl Benzoate 610-97-9, 2-Iodo Methyl Benzoate suppliers in India. [sodiumiodide.net]

- 4. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 5. 邻氨基苯甲酸甲酯 ReagentPlus®, ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. caloongchem.com [caloongchem.com]

- 8. Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ema.europa.eu [ema.europa.eu]

- 13. Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H₂O₂/UV: Effect of Inorganic Anions and Derived Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thermal stability of amino acids | Semantic Scholar [semanticscholar.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Safe Handling and Use of Methyl 2-amino-6-iodobenzoate

Abstract

Methyl 2-amino-6-iodobenzoate is a valuable substituted anthranilate intermediate, finding increasing application in the synthesis of complex heterocyclic scaffolds relevant to pharmaceutical and materials science research. Its unique trifunctional nature, possessing amino, iodo, and ester moieties, offers a versatile platform for molecular elaboration. However, this reactivity profile also necessitates a thorough understanding of its associated hazards and the implementation of robust handling protocols to ensure operator safety and experimental integrity. This guide provides a comprehensive overview of the chemical properties, potential hazards, and detailed protocols for the safe handling, use, and disposal of this compound. It is intended for researchers, scientists, and drug development professionals who utilize this and structurally related compounds in a laboratory setting.

Understanding the Molecule: Physicochemical Properties and Reactivity Profile

A foundational element of safe chemical handling is a deep understanding of the substance's intrinsic properties. This compound (CAS No. 147494-20-0) is a solid at room temperature with a molecular formula of C₈H₈INO₂ and a molecular weight of 277.06 g/mol .[1]

| Property | Value | Source |

| CAS Number | 147494-20-0 | [1] |

| Molecular Formula | C₈H₈INO₂ | [1] |

| Molecular Weight | 277.06 g/mol | [1] |

| Appearance | Solid | N/A |

| Storage Temperature | 2-8°C is recommended for long-term storage. | [2] |

The reactivity of this compound is primarily dictated by its three functional groups:

-

The Aryl Iodide: The carbon-iodine bond is the most labile site for many synthetic transformations. Aryl iodides are highly reactive electrophiles in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3][4] This high reactivity allows for selective functionalization at this position.[5] The C-I bond is weaker than C-Br or C-Cl bonds, facilitating oxidative addition to a low-valent palladium catalyst, which is the initial step in many cross-coupling catalytic cycles.[6]

-

The Aniline-type Amino Group: The electron-donating amino group can influence the reactivity of the aromatic ring and serves as a nucleophile. It can undergo acylation, alkylation, and diazotization reactions. The presence of this group is also key to its use in the synthesis of heterocyclic compounds like quinazolinones.[7]

-

The Methyl Ester: The ester group is susceptible to hydrolysis under strongly acidic or basic conditions, which is a critical consideration during reaction work-up and purification.[3] It can also be a site for other transformations such as amidation or reduction.

Understanding this reactivity is paramount. For instance, the propensity of the aryl iodide to undergo palladium-catalyzed coupling means that inadvertent contact with catalytic amounts of palladium and a suitable coupling partner could initiate an unintended reaction. Similarly, the basicity of the amino group means it will react with acids, and its nucleophilicity makes it reactive towards various electrophiles.

Hazard Identification and Risk Assessment: A Proactive Approach

This compound is classified as an irritant. The primary hazards are associated with eye and skin contact, and potentially respiratory irritation if inhaled as a dust.[8] A thorough risk assessment should be conducted before any new experimental procedure is undertaken.

Mechanism of Irritation

Halogenated aromatic hydrocarbons, as a class, are known to cause irritation to the skin, eyes, and mucous membranes.[7] The irritant effect is often linked to their ability to interact with biological macromolecules. These compounds are lipophilic and can penetrate the outer layers of the skin and mucous membranes. Once absorbed, they can disrupt cell membranes and react with proteins and other cellular components, triggering an inflammatory response that manifests as irritation, redness, and discomfort. While the specific toxicological properties of this compound have not been fully investigated, its structural alerts (an aniline derivative and a halogenated aromatic) warrant a cautious approach.[5]

Logical Workflow for Chemical Safety Assessment

Before handling this compound, a systematic safety assessment is crucial. The following workflow provides a self-validating system for ensuring laboratory safety.

Caption: A step-by-step workflow for a typical Sonogashira cross-coupling reaction.

Detailed Step-by-Step Methodology

-

Preparation (Self-Validating Inert Atmosphere):

-

Place a magnetic stir bar into a two-necked Schlenk flask. Flame-dry the flask under high vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen. This step is critical as palladium(0) species are oxygen-sensitive, and moisture can interfere with the reaction. [8] * Once cool, quickly weigh and add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 eq), and the copper co-catalyst (e.g., CuI, 0.04 eq) to the flask. [5] * Seal the flask and perform three cycles of evacuating the flask and backfilling with inert gas. This ensures the reaction atmosphere is free of oxygen, which can deactivate the catalyst. [8]

-

-

Reaction Execution:

-

Add anhydrous, degassed solvent (e.g., THF) via syringe. The solvent must be free of water and oxygen.

-

Add the base (e.g., triethylamine, 2.0 eq) via syringe, followed by the dropwise addition of the terminal alkyne (1.2 eq). [5] * Immerse the flask in a pre-heated oil bath and stir the reaction mixture at the desired temperature (e.g., 40-60°C).

-

Monitor the reaction's progress by periodically taking small aliquots (via syringe under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.

-

-

Work-up and Purification (Quenching and Isolation):

-

Once the reaction is complete (as determined by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

-

Quenching: Cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. [5]This step deactivates any remaining reactive species.

-

Transfer the mixture to a separatory funnel and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water and then brine to remove the base and inorganic salts. [8] * Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to isolate the desired compound. [8]

-

Emergency Procedures: Being Prepared

Spills

-

Minor Spill: For a small spill, ensure the area is well-ventilated (in a fume hood). Absorb the spill with an inert material (e.g., sand, vermiculite). [5]Collect the contaminated material in a sealed container for proper disposal.

-

Major Spill: Evacuate the area immediately. Alert laboratory personnel and contact the institutional safety office. Do not attempt to clean up a large spill without proper training and equipment.

First Aid

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [8][9]Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. [8][9]Remove contaminated clothing. If irritation persists, seek medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. [9]Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. [8]Seek immediate medical attention.

Waste Disposal

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

-

Collect all waste containing this compound and other halogenated compounds in a designated, properly labeled hazardous waste container for halogenated organic waste.

-

Do not mix incompatible waste streams.

-

Waste containing palladium and other heavy metals should be segregated into a separate waste container for heavy metal waste.

Conclusion

This compound is a potent synthetic building block, but its utility is matched by its potential hazards. A safety-first mindset, grounded in a thorough understanding of the compound's reactivity and hazards, is essential. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to best practices in handling, storage, and disposal, researchers can confidently and safely leverage the synthetic potential of this versatile molecule. The protocols and workflows described herein are designed to be self-validating systems, promoting a culture of safety and scientific integrity in the laboratory.

References

- SAFETY DATA SHEETS. (n.d.). Retrieved from various chemical supplier websites (e.g., Sigma-Aldrich, Thermo Fisher Scientific).

- American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users.

- BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 3-Chloro-5-iodoaniline.

-

MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

- Thermo Fisher Scientific. (2025).

- Fisher Scientific. (2025).

- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards | NIOSH.

- MedchemExpress.com. (2026).

-

Osarumwense, P. (2025). Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H)-one and 6-iodo-2-methyl-4H-benzo [D] [5][8]oxazin-4-one.

- BenchChem. (2025).

- BenchChem. (2025).

- Zenodo. (2019). Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H).

- BLD Pharm. (n.d.).

- PubMed. (n.d.). P-Aminobenzoic acid derivatives as inhibitors of the cell-free H2-pteroate synthesizing system of Escherichia coli.

- BLD Pharm. (n.d.). 6-Amino-2-iodo-3-methylbenzoic acid.

- BenchChem. (2025).

- ResearchGate. (n.d.).

- EPFL. (n.d.). Protocol for quenching reactive chemicals.

- Chemistry LibreTexts. (2023). 2.

- OUHSC.edu. (2025). Personal Protective Equipment - EHSO Manual 2025-2026.

- Frontiers. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture.

- NIH. (n.d.). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds.

- RSC Publishing. (2025).

- ResearchGate. (n.d.).

- Chem-Impex. (n.d.).

- White Rose Research Online. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques.

- NIH. (n.d.). Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles.

- PubMed. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.

- PMC - PubMed Central. (n.d.).

- MDPI. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors.

- Wiley-VCH. (n.d.). 1 Industrial Milestones in Organometallic Chemistry.

- Sigma-Aldrich. (n.d.).

- BLD Pharm. (n.d.). 6-Amino-2-iodo-3-methylbenzoic acid.

- YouTube. (2013). Chapter 11 -- Organometallic Chemistry, Part 1 of 4: Grignard and organolithium reactions.

- PMC - NIH. (n.d.).

- BLD Pharm. (n.d.).

- ResearchGate. (2018).

- NVEO. (2022). Synthesis, Characterization For New (Heterocyclic) Compounds From 2-Amino-6-Methoxy Benzothiazole And Study Biological Activity.

- ResearchGate. (2024). Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 2-amino-6-iodobenzoate: A Technical Guide to Commercial Availability, Synthesis, and Application in Targeted Protein Degradation

Abstract

This technical guide provides an in-depth analysis of Methyl 2-amino-6-iodobenzoate (CAS No. 147494-20-0), a specialized chemical building block gaining prominence in advanced pharmaceutical research. The document details its chemical identity, commercial availability, a proposed synthetic route based on established chemical principles, and state-of-the-art analytical methodologies for quality control. A significant focus is placed on its primary application as a versatile intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary modality in drug discovery. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Introduction: A Niche Building Block for Advanced Therapeutics

This compound is a substituted anthranilate ester distinguished by the presence of an iodine atom ortho to the amine. This unique trifunctional arrangement—an aniline, a methyl ester, and a reactive aryl iodide—makes it an exceptionally valuable scaffold in medicinal chemistry. While structurally simple, its true potential is realized in complex molecule synthesis where precise, regioselective functionalization is paramount.

The aryl iodide moiety serves as a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile construction of carbon-carbon and carbon-heteroatom bonds. The amine and ester groups provide orthogonal points for modification, such as amide bond formation or hydrolysis and subsequent derivatization. This versatility has positioned this compound as a key intermediate in the burgeoning field of targeted protein degradation, particularly in the rational design of PROTACs.[1][2] This guide offers a comprehensive overview of its commercial landscape and technical considerations for its use.

Chemical Identity and Physicochemical Properties

Properly identifying a chemical reagent is the foundation of reproducible science. The key identifiers and computed physicochemical properties for this compound are summarized below. It is important to note that while experimental data for this specific isomer is not widely published, computed properties provide reliable estimates for experimental design.

| Property | Value | Reference |

| CAS Number | 147494-20-0 | [3][4] |

| Molecular Formula | C₈H₈INO₂ | [4][5] |

| Molecular Weight | 277.06 g/mol | [4][5] |

| Synonyms | Methyl 6-iodoanthranilate | [4] |

| XLogP3 (Computed) | 2.3 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bond Count | 2 | [4] |

For context, a related isomer, Methyl 2-amino-5-iodobenzoate (CAS 77317-55-6), has a reported melting point of 85°C and a boiling point of 335.9°C, suggesting the title compound is likely a solid at room temperature.[6]

Commercial Availability

This compound is available from specialized chemical suppliers catering to the research and development market. Availability is typically in research quantities, with options for scale-up synthesis upon request. Researchers should always procure a certificate of analysis (CoA) to verify the identity and purity of the material.

| Supplier / Platform | CAS Number | Typical Purity | Available Quantities |

| BLD Pharm | 147494-20-0 | >95% (typical) | Gram to Kilogram |

| ChemicalBook | 147494-20-0 | Varies | Varies by Lister |

| Echemi | 147494-20-0 | Varies | Varies by Lister |

Note: Purity and available quantities are subject to batch variation and should be confirmed directly with the supplier at the time of inquiry.

Synthesis and Manufacturing Pathway

While specific proprietary manufacturing processes may vary, a chemically sound and logical synthetic route to this compound can be proposed based on fundamental organic reactions, such as the Sandmeyer reaction, which is a cornerstone for introducing halides onto an aromatic ring via a diazonium salt intermediate.[7]

A plausible multi-step synthesis starting from commercially available 2-amino-6-nitrobenzoic acid is outlined below. This approach offers good regiochemical control.

Proposed Synthetic Protocol:

-

Step 1: Fischer Esterification: 2-amino-6-nitrobenzoic acid is esterified to its methyl ester. The acid is dissolved in excess methanol with a catalytic amount of strong acid (e.g., concentrated sulfuric acid) and heated to reflux. The reaction is monitored by TLC until the starting material is consumed.

-

Step 2: Reduction of Nitro Group: The resulting methyl 2-amino-6-nitrobenzoate is subjected to a selective reduction of the nitro group. Common reagents for this transformation include catalytic hydrogenation (H₂ gas with a Palladium catalyst) or chemical reduction using agents like tin(II) chloride (SnCl₂) in an acidic medium. This yields methyl 2,6-diaminobenzoate.

-

Step 3: Selective Diazotization and Iodination (Sandmeyer Reaction): This is the critical step requiring careful control of stoichiometry. The methyl 2,6-diaminobenzoate is dissolved in a cold, aqueous acidic solution (e.g., H₂SO₄ or HCl). One equivalent of sodium nitrite (NaNO₂) solution is added slowly at 0-5°C to selectively diazotize one of the two amino groups. The resulting diazonium salt solution is then added to a solution of potassium iodide (KI), causing the displacement of the diazonium group with iodine and the release of nitrogen gas.

-

Step 4: Work-up and Purification: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with sodium thiosulfate solution to remove excess iodine, followed by a brine wash. The final product is purified by column chromatography on silica gel.

Core Application: A Versatile Building Block for PROTACs

The most compelling application for this compound in modern drug discovery is its use as a scaffold for synthesizing PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a specific protein of interest (POI) by recruiting an E3 ubiquitin ligase to it.[2][8]

A PROTAC molecule consists of three key components:

-

A ligand for the Protein of Interest (POI).

-

A ligand for an E3 Ubiquitin Ligase (e.g., Cereblon or VHL).

-

A chemical linker that connects the two ligands.

This compound is an ideal starting point for constructing either the POI ligand or the linker assembly.

-

The Aryl Iodide Handle: This is the most synthetically valuable feature. It readily participates in palladium-catalyzed cross-coupling reactions. A researcher can use a Suzuki coupling to attach a boronic acid-containing fragment or a Sonogashira coupling to add a terminal alkyne, rapidly building molecular complexity. This is a field-proven method for constructing the core of many small-molecule kinase inhibitors, which are often used as POI ligands.[9]

-

The Amine Handle: The -NH₂ group can be easily acylated to form amide bonds, a common strategy for attaching the linker component to the POI ligand.

-

The Ester Handle: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another attachment point for linker chemistry, or it can be reduced to an alcohol for further derivatization.

Quality Control and Analytical Methodology

Ensuring the purity of starting materials is critical for the success of multi-step synthetic campaigns and for generating reliable biological data. The purity of this compound can be rigorously assessed using standard analytical techniques, with High-Performance Liquid Chromatography (HPLC) being the gold standard.

Protocol: Purity Determination by Reversed-Phase HPLC

This protocol describes a robust method for determining the purity of this compound and separating it from potential process impurities, such as unreacted starting materials or isomeric byproducts.

1. Instrumentation & Conditions:

-

System: HPLC with a UV detector.

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size. Causality: The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds like the analyte.

-

Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v), with 0.1% formic acid. Causality: Acetonitrile is a common organic modifier. Formic acid is added to acidify the mobile phase, ensuring the amine is protonated and yields sharp, symmetrical peaks.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C. Causality: Maintaining a constant temperature ensures reproducible retention times.

-

Detection Wavelength: 254 nm. Causality: This wavelength is commonly used for aromatic compounds which exhibit strong UV absorbance.

-

Injection Volume: 10 µL.

2. Standard & Sample Preparation:

-

Standard Preparation: Accurately weigh ~10 mg of a reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to create a 100 µg/mL stock solution.

-

Sample Preparation: Prepare the sample to be tested at the same concentration (100 µg/mL) in the mobile phase.

-

Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the HPLC column from particulate matter.

3. Analysis:

-

Inject the standard and sample solutions.

-

The purity is calculated by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Safety, Handling, and Storage

As a professional-grade laboratory chemical, this compound must be handled with appropriate care. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

-

General Hazards: GHS classifications for this compound indicate it may be harmful if swallowed.[4] Like many aryl halides and anilines, it should be considered an irritant to the skin, eyes, and respiratory system.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. It should be kept away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value chemical intermediate whose commercial availability is tailored to the needs of the pharmaceutical research and development sector. Its unique trifunctional nature makes it a powerful tool for constructing complex molecular architectures. While its synthesis requires careful control of classical organic reactions, its true value is demonstrated in its application as a versatile building block for PROTACs and other advanced therapeutics. Adherence to rigorous analytical quality control and safe handling practices is essential for its successful application in the laboratory. As targeted protein degradation continues to evolve, the demand for specialized building blocks like this compound is poised to grow, making it a compound of significant interest to the drug discovery community.

References

-

Urbányi, T., & Budavari, S. (1969). New infrared technique for the determination of impurity in substituted anthranilic acid: effect of ortho substitution on the aromatic acid carbonyl band. Journal of Pharmaceutical Sciences, 58(7), 905-7. [Link]

- Google Patents. (2017).

-

Samrat Remedies Limited. Methyl 2-Iodobenzoate. [Link]

-

Schott, H. H., Langenbach-Schmidt, D., & Zinke, K. (1982). Determination of anthranilate, 3-hydroxyanthranilate and 2,3-dihydroxybenzoate in the enzyme assay of anthranilate hydroxylase by thin-layer and high-performance liquid chromatography. Journal of Chromatography A, 245(1), 85–91. [Link]

-

Semantic Scholar. Determination of methyl anthranilate in food samples by coupling stopped-flow mixing technique and time-resolved luminescence detection. [Link]

-

Liu, Y., & Csinos, A. (1996). Solid Phase Extraction/High Performance Liquidchromatography Method for the Determination of Methyl Anthranilate Residues in Blueberries. Journal of Liquid Chromatography & Related Technologies. [Link]

-

Caloong Chemical. (2023). Discovering the Properties and Applications of Methyl 2-Iodobenzoate. [Link]

-

Thompson, R. D., & Quaife, J. T. (2001). Liquid chromatographic determination of methyl anthranilate in artificially flavored nonalcoholic beverages. Journal of AOAC International, 84(2), 493-7. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring Methyl 2-Iodobenzoate: Properties, Applications, and Sourcing Insights. [Link]

-

Al-Khafaji, K., et al. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. National Center for Biotechnology Information. [Link]

-

ScienceOpen. (2025). PROTACs improve selectivity for targeted proteins. [Link]

-

Pettersson, M., & Crews, C. M. (2019). Targeted Protein Degradation: Elements of PROTAC Design. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. Benzothiazole, 2-amino-6-methyl-. [Link]

-

MDPI. (2022). Recent Advances of Degradation Technologies Based on PROTAC Mechanism. [Link]

-

ResearchGate. (2021). Potential application of proteolysis targeting chimera (PROTAC) modification technology in natural products for their targeted protein degradation. [Link]

-

Organic Syntheses. L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-iodo-, methyl ester. [Link]

Sources

- 1. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 147494-20-0|this compound|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. Benzoic acid, 2-aMino-6-iodo-, Methyl ester | 147494-20-0 [amp.chemicalbook.com]

- 6. biosynth.com [biosynth.com]

- 7. CN106608823A - Production technology of methyl 2-iodobenzoate - Google Patents [patents.google.com]

- 8. Recent Advances of Degradation Technologies Based on PROTAC Mechanism [mdpi.com]

- 9. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]

Foreword: Unlocking Synthetic Potential at the Ortho Position

An In-depth Technical Guide to the Reactivity of the C-I Bond in Methyl 2-amino-6-iodobenzoate

This compound is a deceptively simple molecule that holds significant strategic value for synthetic chemists, particularly in the fields of pharmaceutical and materials science. Its architecture, featuring an aniline, a methyl ester, and an iodine atom locked in a sterically demanding 1,2,6-substitution pattern, presents both unique challenges and opportunities. The focal point of its synthetic utility is the carbon-iodine (C-I) bond. Aryl iodides are among the most reactive electrophiles in transition metal-catalyzed cross-coupling reactions, and the C-I bond in this specific scaffold serves as a versatile handle for molecular elaboration.

This guide provides an in-depth exploration of the reactivity of this C-I bond. We will move beyond simple reaction schemes to dissect the underlying principles that govern its behavior in key transformations. By understanding the interplay of electronic effects, steric hindrance, and catalyst-ligand interactions, researchers can harness the full potential of this valuable building block. This document is designed for professionals in drug development and chemical research, offering field-proven insights and detailed protocols to accelerate innovation.

The Molecule at a Glance: Electronic and Steric Landscape

The reactivity of the C-I bond in this compound is not considered in isolation. It is profoundly influenced by its neighboring functional groups: the electron-donating amino (-NH₂) group and the electron-withdrawing methyl ester (-CO₂Me) group.

-

Electronic Influence : The amino group at the C2 position is a powerful electron-donating group, increasing the electron density of the aromatic ring through resonance. This effect, however, can be counteracted by the electron-withdrawing nature of the iodine and the methyl ester. The primary consequence for the C-I bond is that oxidative addition to a low-valent metal catalyst (the first step in most cross-coupling reactions) is exceptionally facile. The C-I bond is inherently weaker and more polarized than C-Br or C-Cl bonds, making it the preferred site for such reactions.

-

Steric Hindrance : The placement of substituents at both positions flanking the iodine atom (an ortho effect) creates a sterically congested environment.[1][2] This can influence the rate and efficiency of catalytic reactions by hindering the approach of the bulky metal-ligand complex to the C-I bond.[1] Consequently, the selection of an appropriate ligand—one that is not only effective at promoting the desired transformation but also has a suitable steric profile—is of paramount importance.

A common synthetic route to access similar iodinated anthranilates involves a diazotization-iodination sequence starting from the corresponding amine. For instance, methyl 2-aminobenzoate can be converted to methyl 2-iodobenzoate via a diazonium salt intermediate, which is then displaced by iodide.[3] A similar strategy can be envisioned for the synthesis of the title compound from 2,6-diaminobenzoic acid derivatives. An alternative approach involves the esterification of the parent 2-amino-6-iodobenzoic acid.[4]

Palladium-Catalyzed Cross-Coupling: The Workhorse of C-I Functionalization

The C-I bond is an ideal electrophilic partner in a host of palladium-catalyzed cross-coupling reactions. These transformations form the cornerstone of modern synthetic chemistry, enabling the construction of complex molecular frameworks under mild conditions.[5] We will now explore the application of this compound in the most pivotal of these reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is one of the most powerful methods for creating biaryl structures.[6][7] For this compound, this reaction allows for the direct installation of an aryl or vinyl substituent at the C6 position.

Causality Behind Experimental Choices: The choice of catalyst, ligand, and base is critical for a successful Suzuki coupling.

-

Catalyst : A Pd(0) source is required. While Pd(PPh₃)₄ can be used directly, it is often more convenient and efficient to generate the active Pd(0) species in situ from a stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf).

-

Ligand : Phosphine ligands are essential for stabilizing the palladium center and facilitating the catalytic cycle. For sterically hindered substrates, bulky and electron-rich monophosphine ligands (e.g., SPhos, XPhos) or bidentate ligands with a large bite angle (e.g., dppf) are often superior.

-

Base : A base is required to activate the organoboron reagent, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[8] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used, often in an aqueous/organic solvent mixture.[6]

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example Reagent/Condition | Purpose |

| Aryl Halide | This compound | Electrophile |

| Boron Reagent | Arylboronic acid or pinacol ester | Nucleophile source |

| Pd Catalyst | Pd(dppf)Cl₂ (2-5 mol%) | Catalyst precursor |

| Base | K₂CO₃ or K₃PO₄ (2-3 equiv.) | Activates boron reagent |

| Solvent | 1,4-Dioxane/H₂O or DMF | Solubilizes reactants |

| Temperature | 80-110 °C | Provides activation energy |

Experimental Protocol: Suzuki-Miyaura Coupling

-

Vessel Preparation : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

-

Catalyst Addition : Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv.).

-

Solvent Addition : Add degassed solvent (e.g., 1,4-dioxane and water, 4:1 ratio).

-

Reaction : Heat the mixture to the desired temperature (e.g., 95 °C) and stir for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.[6]

-

Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification : Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Accessing Aryl Alkynes

The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[9] This reaction is exceptionally valuable for synthesizing precursors to conjugated materials and complex pharmaceutical intermediates.[10] It typically employs a dual catalytic system of palladium and copper(I).[11]

Causality Behind Experimental Choices:

-

Palladium Catalyst : As with other cross-couplings, a Pd(0) species is the active catalyst, responsible for the oxidative addition of the C-I bond.

-

Copper(I) Co-catalyst : The role of the copper salt (typically CuI) is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive towards transmetalation with the palladium complex than the alkyne itself, thereby accelerating the catalytic cycle.[12]

-

Base : An amine base, such as triethylamine (NEt₃) or diisopropylamine (DIPA), is crucial. It serves both to deprotonate the terminal alkyne and to act as a solvent.[9]

-

Copper-Free Variants : Concerns about copper toxicity and homocoupling of the alkyne (Glaser coupling) have led to the development of copper-free Sonogashira protocols. These systems often require a different choice of ligand and base to facilitate the direct reaction of the palladium complex with the acetylide anion.

Diagram: Catalytic Cycles of the Sonogashira Coupling

Caption: The interconnected palladium and copper cycles in a typical Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

-

Vessel Preparation : To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv.), and the copper co-catalyst (e.g., CuI, 0.04 equiv.).

-

Solvent and Reagent Addition : Add degassed amine solvent (e.g., NEt₃). Then, add the terminal alkyne (1.1 equiv.) via syringe.

-

Reaction : Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC).

-

Workup : Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate, and wash with aqueous NH₄Cl solution to remove copper salts, followed by brine.

-

Purification : Dry the organic layer (Na₂SO₄), concentrate, and purify the product by silica gel chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, enabling the coupling of aryl halides with a wide variety of amines.[13][14] This reaction is particularly useful for synthesizing complex aniline derivatives from this compound, effectively adding a second nitrogen-based substituent to the aromatic core.

Causality Behind Experimental Choices:

-

Catalyst/Ligand System : This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like BrettPhos, RuPhos, or Josiphos-type ligands are often employed.[14][15] These ligands promote both the oxidative addition and the crucial, often rate-limiting, reductive elimination step.[16]

-

Base : A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are common choices.[16] The choice of base can be critical, as overly harsh conditions might lead to hydrolysis of the methyl ester.[17]

-

Solvent : Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent quenching of the strong base.

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

-

Vessel Preparation : In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium precatalyst, the appropriate phosphine ligand, and the base (e.g., NaOtBu).

-

Reagent Addition : Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.3 equiv.).

-

Solvent Addition : Add anhydrous, degassed solvent (e.g., toluene).

-

Reaction : Seal the tube and heat the mixture to the specified temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours.

-

Workup : After cooling, dilute the reaction with an organic solvent and filter through a pad of Celite to remove palladium black and inorganic salts.[18]

-

Purification : Concentrate the filtrate and purify the residue by column chromatography.

Heck Reaction: C-I Bond Addition Across Alkenes

The Mizoroki-Heck reaction couples aryl halides with alkenes, forming a new C-C bond and typically resulting in a substituted alkene product.[19][20] This reaction offers a powerful way to introduce alkenyl side chains onto the aromatic ring of this compound.